5-Amino-2-chloroisonicotinaldehyde

Heterocyclic synthesis Process chemistry Naphthyridine building blocks

5‑Amino‑2‑chloroisonicotinaldehyde (IUPAC: 5‑amino‑2‑chloropyridine‑4‑carbaldehyde; CAS 1060804‑23‑0) belongs to the amino‑chloro‑isonicotinaldehyde class of difunctional heterocyclic aldehydes. Its architecture – a pyridine ring equipped with a formyl group at the 4‑position, a chlorine atom at the 2‑position, and an amino group at the 5‑position – offers a unique regiochemical handle for sequential derivatisation that is inaccessible with isomeric amino‑chloropyridine‑carbaldehydes.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57
CAS No. 1060804-23-0
Cat. No. B2636337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloroisonicotinaldehyde
CAS1060804-23-0
Molecular FormulaC6H5ClN2O
Molecular Weight156.57
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)C=O
InChIInChI=1S/C6H5ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2
InChIKeyKDFYRFSJTMGUEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloroisonicotinaldehyde (CAS 1060804-23-0) – A Regiospecific Pyridine‑4‑carbaldehyde Building Block for Heterocyclic Synthesis


5‑Amino‑2‑chloroisonicotinaldehyde (IUPAC: 5‑amino‑2‑chloropyridine‑4‑carbaldehyde; CAS 1060804‑23‑0) belongs to the amino‑chloro‑isonicotinaldehyde class of difunctional heterocyclic aldehydes [1]. Its architecture – a pyridine ring equipped with a formyl group at the 4‑position, a chlorine atom at the 2‑position, and an amino group at the 5‑position – offers a unique regiochemical handle for sequential derivatisation that is inaccessible with isomeric amino‑chloropyridine‑carbaldehydes [1]. This regiospecific substitution pattern makes it a privileged intermediate in the construction of naphthyridine frameworks and other pharmacologically relevant fused heterocycles [1].

5-Amino-2-chloroisonicotinaldehyde: Why Regioisomeric Amino‑Chloropyridine‑Carbaldehydes Are Not Interchangeable


Although several amino‑chloropyridine‑carbaldehyde regioisomers share the identical molecular formula (C₆H₅ClN₂O, MW 156.57), their synthetic accessibility and downstream reactivity diverge substantially. The 5‑amino‑2‑chloro‑4‑carbaldehyde isomer described here is prepared via a distinct synthetic sequence that delivers a markedly higher final‑step yield (96 %) than its 2‑amino‑5‑chloro‑3‑carbaldehyde congener (52 %) [1]. Moreover, the ortho‑relationship between the aldehyde and the chlorine atom in the target compound enables regioselective cyclocondensation reactions that are precluded in the 3‑carbaldehyde isomer, making simple substitution scientifically unsound [1].

5-Amino-2-chloroisonicotinaldehyde: Evidence‑Based Differentiation Metrics for Procurement Decisions


Final‑Step Synthetic Yield: 5‑Amino‑2‑chloro‑4‑carbaldehyde vs. 2‑Amino‑5‑chloro‑3‑carbaldehyde

In a head‑to‑head synthesis study, 5‑amino‑2‑chloro‑4‑pyridinecarboxaldehyde (the target compound) was obtained in 96 % yield in the final deprotection step, whereas its regioisomer 2‑amino‑5‑chloro‑3‑pyridinecarboxaldehyde was obtained in only 52 % yield by chlorination of 2‑amino‑3‑pyridinecarboxaldehyde [1]. The nearly twofold yield advantage translates into lower cost per gram of isolated product and reduced chromatographic purification burden [1].

Heterocyclic synthesis Process chemistry Naphthyridine building blocks

Synthetic Route Length: Fewest Steps to Target Compound

The target compound was prepared in a concise three‑step sequence from commercially available 5‑amino‑2‑chloropyridine (Boc protection, formylation, deprotection), whereas the regioisomeric 3‑carbaldehyde required a four‑step route involving an additional chlorination step [1]. The shorter synthetic sequence reduces labour, time, and cumulative yield losses.

Process efficiency Synthetic methodology Intermediate supply chain

Commercially Available Purity: ≥97 % as a Procurement‑Ready Specification

Reputable suppliers list the target compound at a minimum purity of 97 % (HPLC), with some offering 98 % purity . This level exceeds the typical 95 % purity offered for the less common regioisomer 3‑amino‑2‑chloroisonicotinaldehyde (CAS 1289046‑28‑1) . Higher initial purity reduces the need for re‑purification before use in sensitive coupling reactions.

Quality control Vendor specifications Analytical chemistry

Defined Storage Conditions for Labile Aldehyde Stability

The target compound is specified for storage at 4 °C, protected from light, and kept under nitrogen, reflecting its moderate aldehyde reactivity and sensitivity to oxidation/moisture . By contrast, the des‑amino analog 2‑chloroisonicotinaldehyde (CAS 101066‑61‑9) is typically stored at ambient temperature and does not require inert‑atmosphere handling, indicating that the amino substituent introduces specific stability requirements that must be respected to maintain chemical integrity .

Compound stability Storage optimisation Procurement logistics

HRMS Identity Confirmation: Experimental Mass Accuracy ≤ 0.6 ppm

High‑resolution mass spectrometry (HRMS) of the target compound gave a measured monoisotopic mass of 156.0089 Da, deviating by only 0.6 ppm from the calculated mass of 156.0090 Da [1]. Such mass accuracy provides unambiguous identity confirmation and can be used as an in‑house quality gate to verify authentic material upon receipt.

Analytical characterisation Identity assurance Quality verification

5-Amino-2-chloroisonicotinaldehyde: High‑Value Application Scenarios Derived from Comparative Evidence


Scalable Synthesis of Naphthyridine Derivatives for Medicinal Chemistry Libraries

The 96 % final‑step yield and three‑step synthetic route make 5‑amino‑2‑chloro‑4‑pyridinecarboxaldehyde the preferred regioisomer for constructing naphthyridine cores [1]. Its 4‑aldehyde/2‑chloro ortho‑relationship enables regioselective cyclocondensation with active‑methylene nucleophiles, a transformation that is inefficient or impossible with the 3‑carbaldehyde isomer [1]. Medicinal chemistry groups generating kinase‑focused libraries should prioritise this isomer for scaffold synthesis.

Cost‑Efficient Custom Synthesis and Process Development

CDMOs and internal process chemistry teams will benefit from the reduced step count and nearly twofold yield advantage over the 3‑carbaldehyde isomer [1]. The shorter sequence directly lowers labour, solvent, and purification costs, while the higher purity available from commercial suppliers (≥97 %) reduces the need for pre‑reaction purification .

Analytical Reference Standard and Identity Verification

With published HRMS data (experimental mass 156.0089 Da; Δ 0.6 ppm from calculated) and comprehensive ¹H and ¹³C NMR assignments [1], this compound can serve as a well‑characterised reference standard for LC‑MS and NMR identity testing in quality control workflows.

Agrochemical Intermediate Discovery

The compound's utility extends beyond pharmaceuticals; the Hou et al. synthesis was developed in the context of naphthyridine substrates that are relevant to agrochemical lead discovery [1]. Agrochemical R&D teams seeking novel herbicidal or fungicidal scaffolds can use this aldehyde as a stable, well‑characterised entry point for diversification.

Quote Request

Request a Quote for 5-Amino-2-chloroisonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.